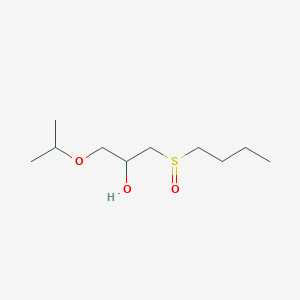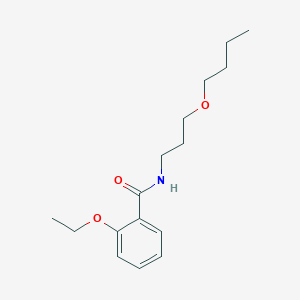![molecular formula C22H30O2 B5100341 1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene)](/img/structure/B5100341.png)
1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene), also known as BHTDO, is a chemical compound that belongs to the class of alkylated phenols. It is widely used as an antioxidant in various industries including food, cosmetics, and pharmaceuticals. BHTDO is synthesized by a series of chemical reactions which will be discussed in In addition, this paper will also explore the scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BHTDO.
Mécanisme D'action
The mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene) involves its ability to scavenge free radicals and inhibit lipid peroxidation. Free radicals are highly reactive molecules that can damage cells and cause oxidative stress. 1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene) neutralizes free radicals by donating a hydrogen atom to the free radical, thereby stabilizing it. In addition, 1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene) inhibits lipid peroxidation by reacting with lipid peroxyl radicals, which are formed during the oxidation of lipids.
Biochemical and Physiological Effects:
1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene) has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and reduce the risk of cardiovascular diseases. 1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene) has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene) is its high stability and low toxicity. It is also readily available and relatively inexpensive. However, one of the limitations of 1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene) is its solubility in water, which can make it difficult to use in aqueous systems. In addition, 1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene) may interfere with some assays and may have different effects in different cell types.
Orientations Futures
There are several future directions for research on 1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene). One area of research is the development of new synthetic methods for 1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene) that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene) in different cell types and under different conditions. Finally, there is a need for more clinical studies to evaluate the potential therapeutic applications of 1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene) in humans.
Conclusion:
In conclusion, 1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene) is a widely used antioxidant that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves its ability to scavenge free radicals and inhibit lipid peroxidation. 1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene) has a number of biochemical and physiological effects and has been shown to have neuroprotective effects. Although 1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene) has some limitations, it remains an important compound for research in the field of antioxidants.
Méthodes De Synthèse
1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene) is synthesized by the reaction between 2,4,6-trimethylphenol and 1,4-butanediol in the presence of a catalyst. The reaction is carried out in a solvent such as toluene or xylene at a temperature of 130-150°C. The product is then purified by distillation or recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene) has been extensively studied for its antioxidant properties. It has been shown to protect against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. 1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene) has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
1,3,5-trimethyl-2-[4-(2,4,6-trimethylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-15-11-17(3)21(18(4)12-15)23-9-7-8-10-24-22-19(5)13-16(2)14-20(22)6/h11-14H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFJZDWQLUVKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCOC2=C(C=C(C=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5100260.png)
![N-(2-chlorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5100264.png)
![N-[4-(trifluoromethyl)phenyl]cyclobutanecarboxamide](/img/structure/B5100269.png)
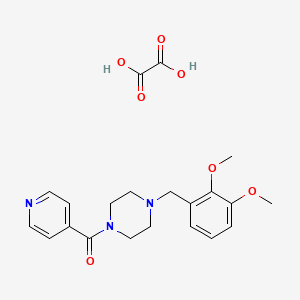
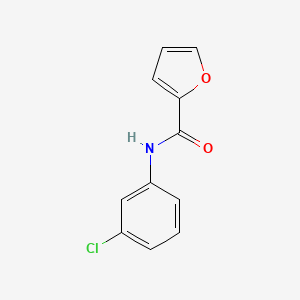
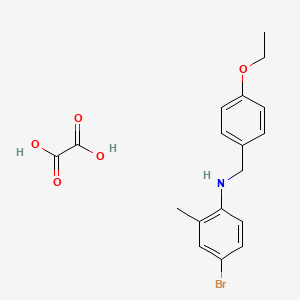
![3,5-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5100305.png)
![4-[2-(4-biphenylylcarbonyl)carbonohydrazonoyl]-2,6-dimethoxyphenyl acetate](/img/structure/B5100310.png)
![N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5100318.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5100330.png)
![3-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4(3H)-quinazolinone](/img/structure/B5100332.png)
![6-(4-methoxy-1-piperidinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5100348.png)
